molecular formula C8H4F4O3 B1318755 4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS No. 886496-49-7

4-Fluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1318755
CAS No.: 886496-49-7
M. Wt: 224.11 g/mol
InChI Key: PTPKGMXRSREZFB-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H4F4O3 . It has a molecular weight of 224.11 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a fluorine atom at the 4-position and a trifluoromethoxy group at the 3-position .

Scientific Research Applications

1. Organometallic Functionalization

4-Fluoro-3-(trifluoromethoxy)benzoic acid and related compounds are valuable in the functionalization of aromatic and heterocyclic substrates using organometallic methods. This approach allows for the selective introduction of additional substituents, such as functional groups, at various positions on these compounds. Such functionalization is significant in creating new building blocks for therapeutic or pesticidal activities. The fluorine labels in these materials can modulate biological key parameters like acidity and lipophilicity (Schlosser, 2005).

2. Liquid Crystal Properties

The influence of fluorine atoms in the benzene ring core of compounds, such as this compound, on the electro-optical and optical properties has been studied. This research is crucial for understanding the properties of linear supra-molecular liquid crystals and their binary mixtures, which are integral in various applications, including display technologies (Fouzai et al., 2018).

3. Structure-Metabolism Relationships

Investigations into the molecular properties of substituted benzoic acids, including this compound, have provided insights into structure-metabolism relationships. These studies are critical for understanding the metabolic fate of these compounds in organisms, which has implications in pharmacology and toxicology (Ghauri et al., 1992).

4. Fluorescent Probe Development

Compounds related to this compound have been used in the development of novel fluorescence probes. These probes are capable of detecting reactive oxygen species and distinguishing specific species, which is significant in biological and chemical research (Setsukinai et al., 2003).

5. Gas Phase Measurements and Conformational Studies

Studies on the gas phase measurements of mono-fluoro-benzoic acids, including derivatives of this compound, have been conducted to understand their conformational properties. These studies are important for the characterization of molecular structure and behavior in different states, providing valuable information for various scientific applications (Daly et al., 2015).

6. Metabolite Detection in Methanogenic Consortiums

Research on the use of fluorinated compounds, including this compound, has demonstrated their utility in detecting aromatic metabolites from m-cresol in methanogenic consortiums. This work is significant for understanding the metabolic pathways and degradation processes of various organic compounds in environmental and industrial contexts (Londry & Fedorak, 1993).

7. Synthesis and Characterization of High-Performance Polymers

This compound and its derivatives have been used in the synthesis and characterization of high-performance polymers. These polymers have applications in engineering plastics and membrane materials, benefiting from their excellent solubility and thermal properties (Xiao et al., 2003).

8. Corrosion Inhibition Studies

Triazole Schiff bases derived from compounds like this compound have been investigated as corrosion inhibitors for mild steel in acid media. These studies are crucial for industrial applications where corrosion resistance is a key factor (Chaitra et al., 2015).

Safety and Hazards

“4-Fluoro-3-(trifluoromethoxy)benzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPKGMXRSREZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590686
Record name 4-Fluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-49-7
Record name 4-Fluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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